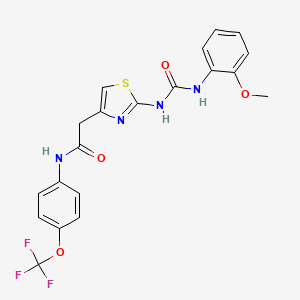
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O4S and its molecular weight is 466.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on anticancer and antimicrobial properties.
Chemical Structure
The compound features several key structural components:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Ureido Group : Enhances the compound's ability to form hydrogen bonds, which is crucial for biological interactions.
- Aromatic Substituents : The presence of a methoxyphenyl group increases lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of a thiazole derivative with a ureido compound. For example, the synthesis may follow these general steps:
- Formation of Ureido Linkage : Reacting 2-methoxyphenyl isocyanate with a thiazole derivative in the presence of a suitable solvent and base.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance:
- Cell Viability Assays : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The specific compound under study has demonstrated cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Mechanistic Insights : Investigations into the molecular targets have revealed that this compound may inhibit key pathways involved in tumorigenesis, such as the IGF1R pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The presence of thiazole and ureido functionalities suggests potential antimicrobial properties:
- In Vitro Studies : Preliminary studies indicate that this compound can inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Discussion
The unique combination of functional groups in this compound suggests a multifaceted mechanism of action that could be exploited for therapeutic purposes. The anticancer and antimicrobial activities observed in preliminary studies warrant further investigation to fully elucidate the pharmacological profile of this compound.
属性
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S/c1-30-16-5-3-2-4-15(16)26-18(29)27-19-25-13(11-32-19)10-17(28)24-12-6-8-14(9-7-12)31-20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIEWDRLZSYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














